![molecular formula C16H23N7 B2577172 6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine CAS No. 2415633-65-5](/img/structure/B2577172.png)
6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine is a chemical compound that has been extensively researched for its potential therapeutic applications. It is commonly referred to as DM-3189 and has shown promise in treating various diseases.
Mechanism of Action
The mechanism of action of DM-3189 is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. DM-3189 has also been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, DM-3189 has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
DM-3189 has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. DM-3189 has also been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, DM-3189 has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
DM-3189 has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. It has also been extensively studied, and its mechanism of action is well understood. However, DM-3189 also has some limitations. It is relatively expensive, and its toxicity profile is not well established.
Future Directions
There are several future directions for the research on DM-3189. One area of research is to investigate its potential use in combination with other drugs for the treatment of cancer and inflammation. Another area of research is to investigate its potential use in the treatment of neurological disorders. Additionally, further studies are needed to establish its toxicity profile and potential side effects.
Conclusion:
In conclusion, DM-3189 is a chemical compound that has shown promise in treating various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of DM-3189.
Synthesis Methods
The synthesis method of DM-3189 involves several steps. The first step involves the reaction of 4-chloro-5,6-dimethylpyrimidine with N,N-dimethylpiperazine to form 4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-amine. This is followed by the reaction of the intermediate product with 3-bromo-6-chloropyridazine to form 6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine. The final product is obtained by purification and isolation.
Scientific Research Applications
DM-3189 has been extensively researched for its potential therapeutic applications. It has shown promise in treating various diseases such as cancer, inflammation, and neurological disorders. DM-3189 has been found to be effective against prostate cancer, breast cancer, and lung cancer. It has also shown anti-inflammatory effects in animal models of arthritis and colitis. DM-3189 has been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7/c1-12-13(2)17-11-18-16(12)23-9-7-22(8-10-23)15-6-5-14(19-20-15)21(3)4/h5-6,11H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWPEPHPRXKLSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCN(CC2)C3=NN=C(C=C3)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

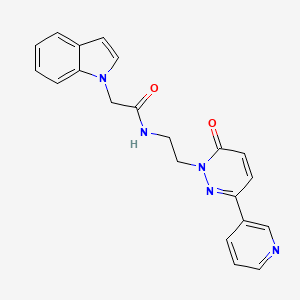
![N-(4-chlorobenzyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2577091.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2577092.png)
![1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2577093.png)
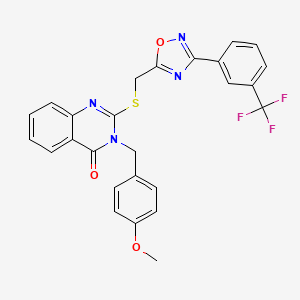
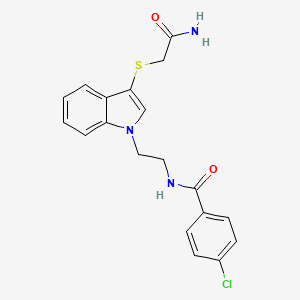
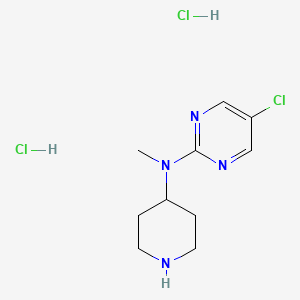
![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)pyrazine-2-carboxamide](/img/structure/B2577102.png)
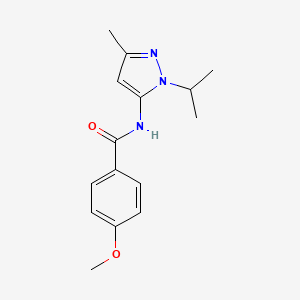
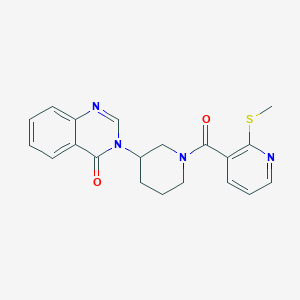
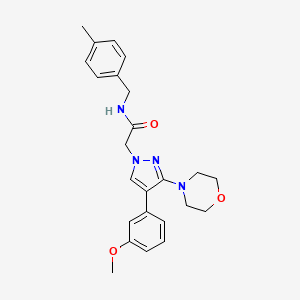
![3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B2577109.png)

